

SR1078: Application Notes for Experimental Preparation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of **SR1078**, a synthetic agonist of the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ), for use in biochemical and cellular assays as well as in vivo animal studies.

Physicochemical and Solubility Data

SR1078 is a white to off-white solid compound.[1] For consistent experimental results, it is crucial to adhere to the solubility and storage guidelines outlined below.



Parameter	Value	Source
Molecular Weight	431.25 g/mol	[2]
Formula	C17H10F9NO2	[2]
CAS Number	1246525-60-9	
Solubility		
DMSO	≥86 mg/mL (199.42 mM)	[3]
33.33 mg/mL (77.29 mM) (requires sonication)	[1]	
Soluble to 100 mM	[2]	_
Ethanol	Soluble to 100 mM	[2]
Water	Insoluble	[4]
Storage		
Solid Powder	-20°C for 3 years; 4°C for 2 years	[1]
In Solvent	-80°C for 1 year; -20°C for 6 months	[1]

Note: The use of fresh, moisture-free DMSO is recommended as its hygroscopic nature can negatively impact the solubility of **SR1078**.[1][3] For long-term storage of solutions, -80°C is advised.[1]

Experimental Protocols In Vitro Preparation of SR1078 Stock Solution

For cell-based assays and other in vitro experiments, a high-concentration stock solution in DMSO is typically prepared.

Materials:

• SR1078 powder



- Anhydrous/fresh DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)

Protocol:

- Weighing: Accurately weigh the desired amount of SR1078 powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
- Dissolution: Vortex the solution vigorously. If precipitation or cloudiness occurs, sonicate the solution until it becomes clear.[1] Gentle heating can also aid dissolution.[1]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to six months.[1]

Preparation of Working Solutions for In Vitro Experiments

Protocol:

- Thaw a frozen aliquot of the SR1078 stock solution at room temperature.
- Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or assay buffer.
- Ensure the final concentration of DMSO in the working solution is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.

In Vivo Formulation of SR1078



For administration in animal models, **SR1078** can be formulated as a clear solution or a suspension. It is recommended to prepare these formulations fresh on the day of use.[1]

Protocol 1: Clear Solution for Intraperitoneal (i.p.) Injection

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (5.80 mM).[1]

Materials:

- SR1078
- DMSO
- 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline

Procedure:

- Prepare a stock solution of SR1078 in DMSO.
- Sequentially add the solvents as follows:
 - 10% DMSO (from the stock solution)
 - 90% (20% SBE-β-CD in Saline)
- Ensure the solution is clear before administration.

Protocol 2: Suspended Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration

This protocol yields a suspended solution with a solubility of 2.5 mg/mL (5.80 mM).[1]

Materials:

- SR1078
- DMSO
- PEG300 (Polyethylene glycol 300)



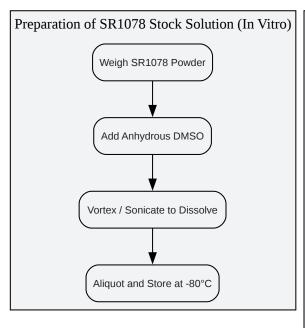
• Tween-80		
• Saline		
Procedure:		
• Prepare a 25 mg/mL stock solution of SR1078 in DMSO.		
• For a 1 mL final volume, add each solvent sequentially, ensuring the solution is mixed thoroughly after each addition:		
 100 μL of 25 mg/mL SR1078 in DMSO 		
 400 μL of PEG300 		
 50 μL of Tween-80 		
 450 μL of Saline 		
• If precipitation occurs, sonication can be used to aid in creating a uniform suspension.[1]		
Protocol 3: Clear Solution in Corn Oil for Intraperitoneal (i.p.) Injection		
This protocol yields a clear solution with a solubility of \geq 2.5 mg/mL (5.80 mM).[1]		
Materials:		
• SR1078		
• DMSO		
Corn Oil		
Procedure:		
Prepare a stock solution of SR1078 in DMSO.		
Sequentially add the solvents as follows:		

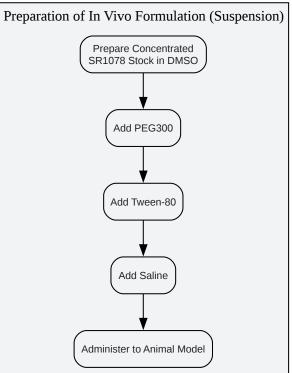


- 10% DMSO (from the stock solution)
- o 90% Corn Oil
- Mix until a clear solution is obtained.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for preparing **SR1078** and its known signaling pathway.

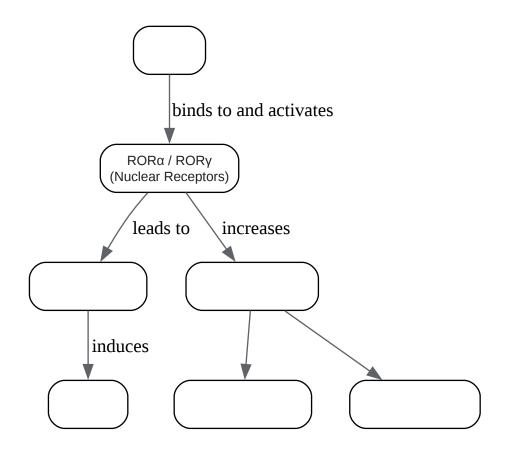




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Caption: Workflow for **SR1078** Solution Preparation.





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Caption: SR1078 Signaling Pathway.

Mechanism of Action

SR1078 is a selective agonist for the nuclear receptors RORα and RORγ.[1][4] It directly binds to the ligand-binding domain of these receptors, leading to an increase in their transcriptional activity.[1][5] This activation stimulates the expression of ROR target genes, such as Glucose-6-Phosphatase (G6Pase) and Fibroblast Growth Factor 21 (FGF21).[6][7][8] Additionally, **SR1078** has been shown to increase the stability of the tumor suppressor protein p53, which can lead to the induction of apoptosis.[9] **SR1078** does not show significant activity towards other nuclear receptors like FXR, LXRα, and LXRβ.[1][10]

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